Cas no 847387-53-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide)

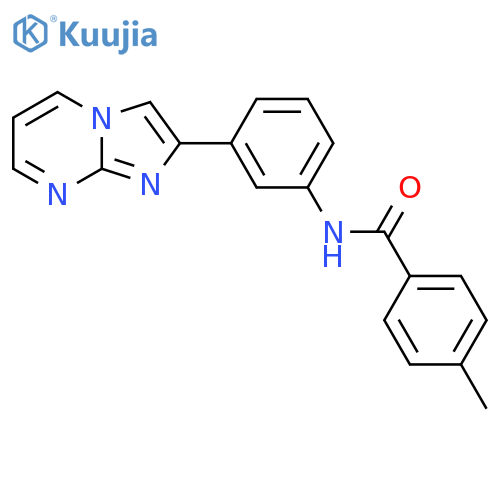

847387-53-5 structure

商品名:N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide

- N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzamide

- ChemDiv2_006846

- F0657-0027

- N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide

- Z111777976

- AKOS001186433

- N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE

- IDI1_005561

- 847387-53-5

- HMS1388H04

-

- インチ: 1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)

- InChIKey: IRFHAKCWHQSKBT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C)=CC=1)NC1=CC=CC(=C1)C1=CN2C=CC=NC2=N1

計算された属性

- せいみつぶんしりょう: 328.13241115g/mol

- どういたいしつりょう: 328.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0657-0027-1mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 1mg |

$54.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-2μmol |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-10mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-3mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-4mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-2mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-5μmol |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-10μmol |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 10μmol |

$69.0 | 2023-08-13 | |

| Life Chemicals | F0657-0027-5mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide |

847387-53-5 | 90%+ | 5mg |

$69.0 | 2023-08-13 |

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

847387-53-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬